4-hydroxy-3-(trifluoromethyl)benzoic Acid

Catalog No.
S718076
CAS No.
220239-68-9
M.F
C8H5F3O3
M. Wt
206.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-3-(trifluoromethyl)benzoic Acid

CAS Number

220239-68-9

Product Name

4-hydroxy-3-(trifluoromethyl)benzoic Acid

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzoic acid

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14)

InChI Key

DPVRVZQEDJVWLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O

Synthesis and Characterization:

-Hydroxy-3-(trifluoromethyl)benzoic acid (4-HMTBA) is an organic compound synthesized through various methods, including the Kolbe-Schmidt reaction, Friedel-Crafts acylation, and the environmentally friendly Ullmann coupling reaction. [PubChem, 4-Hydroxy-3-(trifluoromethyl)benzoic acid, CID 2775112]

Researchers have characterized the physical and chemical properties of 4-HMTBA, including its melting point, solubility, and pKa value. These properties are crucial for understanding its behavior in various research applications. [Fisher Scientific, 4-Hydroxy-3-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific™]

Potential Applications:

-HMTBA exhibits various properties that make it potentially valuable in different scientific research fields. Here are some potential applications:

  • Pharmaceutical research: 4-HMTBA has been investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit certain enzymes involved in pain and inflammation pathways. [] However, further research is needed to determine its efficacy and safety in humans.
  • Material science: The trifluoromethyl group in 4-HMTBA can enhance its thermal and chemical stability, making it a potential candidate for the development of new materials with improved properties, such as heat-resistant polymers and liquid crystals. [, ]
  • Organic synthesis: 4-HMTBA can serve as a building block for the synthesis of more complex molecules with desired properties, expanding the range of potential applications in various fields.

4-Hydroxy-3-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is C8H5F3O3, and it has a molecular weight of approximately 206.119 g/mol. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activities. The compound appears as a white crystalline solid and is soluble in organic solvents but has limited solubility in water .

Typical of carboxylic acids and aromatic compounds. Some notable reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophilic aromatic substitution reactions .

Research indicates that 4-hydroxy-3-(trifluoromethyl)benzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
  • Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, which could be beneficial in drug development against certain diseases .

The synthesis of 4-hydroxy-3-(trifluoromethyl)benzoic acid can be achieved through several methods:

  • Direct Fluorination: Starting from 4-hydroxybenzoic acid, fluorination with trifluoroacetic anhydride can yield the desired product.
  • Electrophilic Aromatic Substitution: Introducing the trifluoromethyl group onto the aromatic ring through electrophilic substitution reactions using appropriate reagents.
  • Hydroxylation: Hydroxylating the aromatic ring at the para position after introducing the trifluoromethyl group .

4-Hydroxy-3-(trifluoromethyl)benzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent.
  • Agriculture: Its antimicrobial properties may be useful in developing agrochemicals.
  • Material Science: Used as an intermediate in synthesizing fluorinated polymers and other materials .

Interaction studies have shown that 4-hydroxy-3-(trifluoromethyl)benzoic acid can interact with various biological molecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. Studies suggest that it may bind to specific enzyme active sites, potentially inhibiting their function and leading to therapeutic effects .

Several compounds share structural similarities with 4-hydroxy-3-(trifluoromethyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Hydroxybenzoic AcidC7H6O3Lacks trifluoromethyl group; more soluble in water.
3-Hydroxy-4-(trifluoromethyl)benzoic AcidC8H5F3O3Different hydroxyl position; similar reactivity.
Trifluoroacetic AcidC2F3O2Stronger acidity; used primarily as a reagent.
4-Trifluoromethylbenzoic AcidC8H6F3O2Lacks hydroxyl group; different biological activity.

The presence of both hydroxy and trifluoromethyl groups in 4-hydroxy-3-(trifluoromethyl)benzoic acid contributes to its distinctive chemical behavior and potential applications compared to these similar compounds .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-3-(trifluoromethyl)benzoic acid

Dates

Modify: 2023-08-15

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